Sub-Picomolar sEH Affinity versus Patent-Internal Comparators
This compound (Compound 30 in US10377744/US11123311/US11723929) demonstrates a Ki < 0.0500 nM for recombinant human sEH, representing the highest affinity tier within its patent family. This differentiates it from structurally proximal analogs such as Compound 19 (Ki = 0.310 nM, >6-fold weaker) and Compound 37 (Ki = 3.80 nM, >76-fold weaker), all evaluated under identical assay conditions [1][2][3].
| Evidence Dimension | sEH inhibitory affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 0.0500 nM |
| Comparator Or Baseline | Compound 19 (US10377744): Ki = 0.310 nM; Compound 37 (US10377744): Ki = 3.80 nM |
| Quantified Difference | ≥6.2-fold more potent than Compound 19; ≥76-fold more potent than Compound 37 |
| Conditions | Recombinant human sEH expressed in baculovirus; FRET displacement assay using ACPU binding; 1 h incubation |
Why This Matters
For procurement decisions, this potency differential determines which tool compound can reliably detect sEH at low target abundance or achieve full target engagement at minimal concentration, directly impacting assay sensitivity and ex vivo pharmacodynamic readouts.
- [1] BindingDB Entry BDBM409009. US10377744, Compound No. 30; US11123311, Compound 30; US11723929, Compound 30. Ki < 0.0500 nM for recombinant human sEH. View Source
- [2] BindingDB Entry BDBM408998. US10377744, Compound No. 19; US11123311, Compound 19; US11723929, Compound 19. Ki = 0.310 nM for recombinant human sEH. View Source
- [3] BindingDB Entry BDBM409017. US10377744, Compound No. 37; US11123311, Compound 37; US11723929, Compound 37. Ki = 3.80 nM for recombinant human sEH. View Source
